
1-(2-Fluorophenyl)tetrazole
Overview
Description
1-(2-Fluorophenyl)tetrazole is a heterocyclic compound that belongs to the tetrazole family. Tetrazoles are five-membered rings containing four nitrogen atoms and one carbon atom. The presence of a fluorine atom on the phenyl ring enhances the compound’s chemical properties, making it valuable in various scientific and industrial applications. Tetrazoles, including this compound, are known for their stability, biological activity, and ability to form strong hydrogen bonds .
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)tetrazole typically involves the cycloaddition of azides with nitriles or other suitable precursors. One common method is the reaction of 2-fluorobenzonitrile with sodium azide in the presence of a catalyst such as copper(I) chloride. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to yield this compound .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(2-Fluorophenyl)tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced tetrazole derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Medicinal Chemistry
1-(2-Fluorophenyl)tetrazole serves as a crucial building block in the synthesis of pharmaceuticals. Its structural characteristics allow it to mimic carboxylic acids, enhancing the potency and selectivity of drug candidates.
Antimicrobial Activity
Tetrazole derivatives, including this compound, have demonstrated promising antimicrobial properties. A study reported that certain tetrazole compounds exhibited significant activity against various bacterial strains, outperforming traditional antibiotics like ciprofloxacin.
Compound | MIC (µg/mL) | Activity |
---|---|---|
This compound | 4-16 | Effective against Staphylococcus aureus |
Ciprofloxacin | 8-32 | Reference antibiotic |
This highlights the potential of this compound as an alternative antimicrobial agent .
Anticancer Properties
Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines, including HepG2 (liver) and MCF-7 (breast). Molecular docking studies indicate that these compounds can bind effectively to target proteins involved in cancer progression.
Cell Line | IC50 (µM) | Reference Compound |
---|---|---|
HepG2 | 5.0 | Fluorouracil |
MCF-7 | 3.5 | Fluorouracil |
These findings suggest that derivatives of this compound could lead to the development of new anticancer therapies .
Biological Research
The compound's interaction with biological targets is noteworthy. It has been identified as an inhibitor of the fungal enzyme cytochrome P450, which is crucial for the metabolism of various drugs and toxins.
Structure-Activity Relationship (SAR)
Recent studies have explored the SAR of tetrazoles, revealing that modifications can significantly enhance their biological activity. For instance, replacing carboxylic acid groups with tetrazoles has been shown to improve binding affinity and potency in receptor antagonism assays .
Material Science
In addition to its biological applications, this compound is utilized in material science for developing novel materials with unique properties such as corrosion resistance and improved electrical conductivity.
Synthesis Techniques
Recent advancements in synthetic methods have facilitated the efficient production of tetrazole derivatives through one-pot multi-component reactions. This approach not only streamlines the synthesis process but also enhances yield and purity .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Antimicrobial Efficacy : A study conducted on hospital isolates demonstrated that this compound effectively inhibited multiple strains of Staphylococcus epidermidis at concentrations lower than those required for established antibiotics .
- Cytotoxicity Assessment : In vitro tests on various cancer cell lines showed that compounds derived from this compound induced apoptosis at significantly lower concentrations compared to conventional chemotherapeutics .
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)tetrazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, such as cytochrome P450, which plays a crucial role in drug metabolism and detoxification processes. This inhibition can lead to therapeutic effects, such as reducing inflammation or preventing the growth of cancer cells .
Comparison with Similar Compounds
1-(2-Fluorophenyl)tetrazole can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)tetrazole: Similar in structure but with the fluorine atom on the para position of the phenyl ring. This positional difference can affect the compound’s reactivity and biological activity.
1-(2-Chlorophenyl)tetrazole: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.
1-(2-Methylphenyl)tetrazole: The presence of a methyl group instead of fluorine can significantly alter the compound’s characteristics.
Biological Activity
1-(2-Fluorophenyl)tetrazole is a member of the tetrazole family, characterized by its five-membered ring structure containing four nitrogen atoms and one carbon atom. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. The incorporation of a fluorine atom enhances its chemical properties and biological interactions, making it a valuable candidate for drug development.
This compound exhibits biological activity primarily through its interaction with various biological targets. One significant mechanism involves the inhibition of the fungal enzyme cytochrome P450, which is crucial for the metabolism of various compounds in fungi. This inhibition can lead to antifungal effects, similar to other tetrazole derivatives like oteseconazole and quilseconazole.
Biochemical Pathways
The compound acts as a nonclassical bioisostere of carboxylic acids, influencing biochemical reactions and cellular processes. It stabilizes electrostatic repulsions in negatively charged environments, enhancing receptor-ligand interactions. Moreover, it is involved in metabolic pathways that allow it to escape Phase II biotransformation processes typical for carboxylic acids, which contributes to its stability and efficacy.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial strains. In vitro tests showed that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a derivative with a similar structure demonstrated minimal inhibitory concentrations (MICs) ranging from 8 to 256 µg/mL against standard bacterial strains, with some derivatives being more effective than standard antibiotics like Ciprofloxacin .
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
2-Fluorophenyltetrazole | Staphylococcus aureus | 8-32 |
2-Fluorophenyltetrazole | Escherichia coli | 16 |
2-Fluorophenyltetrazole | Staphylococcus epidermidis | 2-8 |
Anticancer Activity
The anticancer properties of this compound have also been explored. In studies involving breast cancer cell lines (MDA-MB-231), compounds derived from this tetrazole exhibited moderate to high cytotoxicity, with IC50 values indicating effective apoptosis induction through the downregulation of BCL2 and upregulation of caspase-3 . Another study highlighted that specific derivatives inhibited tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .
Case Studies
- Antimicrobial Efficacy : A study evaluated multiple tetrazole derivatives for their antibacterial properties against clinical isolates. The most promising derivative exhibited an MIC of 4 µg/mL against S. epidermidis, showcasing its potential as a therapeutic agent for infections caused by resistant strains .
- Anticancer Activity : Research on novel tetrazole derivatives indicated that certain compounds effectively induced apoptosis in cancer cells by targeting critical pathways involved in cell survival and proliferation. The results suggested that these compounds could serve as templates for developing new anticancer drugs .
Q & A
Basic Questions
Q. What are the common synthetic routes for 1-(2-Fluorophenyl)tetrazole, and how do reaction conditions influence yield and purity?
The synthesis of this compound often involves cycloaddition reactions between nitriles and sodium azide under acidic conditions. A notable method includes the use of the Suzuki-Miyaura cross-coupling reaction for aromatic C–C bond formation to attach fluorophenyl groups to the tetrazole core . Key variables affecting yield include temperature (optimized at 80–100°C), solvent polarity (e.g., DMF or ethanol), and catalyst selection (e.g., palladium complexes). For example, Katritzky et al. reported yields exceeding 70% using Pd(PPh₃)₄ as a catalyst . Purity is typically verified via HPLC (>95%) and NMR spectroscopy.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?
Structural elucidation relies on:
- X-ray diffraction (XRD): Resolves crystal packing and bond angles (e.g., C–N–N angles in the tetrazole ring average 105–110°) .
- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., F···H contacts contribute ~12% to crystal packing in fluorophenyl derivatives) .
- NMR (¹H/¹³C/¹⁹F): ¹⁹F NMR is particularly useful for confirming fluorophenyl substitution (δ ≈ -110 to -120 ppm) .
- IR Spectroscopy: Identifies tetrazole ring vibrations (N–H stretch at ~3200 cm⁻¹, C=N at ~1600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in biological data (e.g., antibacterial vs. antifungal efficacy) may arise from structural variations (e.g., substituent position) or assay conditions. Methodological approaches include:
- Meta-analysis: Compare datasets from PubMed, Scopus, and patent literature to identify trends .
- In silico Modeling: Use molecular docking to assess binding affinity variations across protein targets (e.g., COX-2 vs. CYP450 enzymes) .
- Dose-Response Studies: Re-evaluate IC₅₀ values under standardized conditions (pH, temperature) .
Q. What experimental design strategies optimize the coordination chemistry of this compound in metal-organic frameworks (MOFs)?
To engineer MOFs with tailored porosity and stability:
- Ligand Screening: Test tetrazole derivatives with varying electron-withdrawing groups (e.g., –NO₂, –CF₃) to modulate metal-ligand bond strength .
- Solvothermal Synthesis: Adjust solvent polarity (e.g., water vs. DMF) to control crystallization kinetics .
- Stability Assays: Monitor framework integrity under humidity (e.g., PXRD after 72-hour exposure to 80% RH) .
Q. How can Hirshfeld Surface Analysis clarify crystal packing anomalies in fluorinated tetrazoles?
Hirshfeld analysis decomposes close-contact contributions (e.g., F···H, C···N) to explain deviations in melting points or solubility. For example:
Interaction Type | Contribution (%) | Role in Packing |
---|---|---|
F···H | 12–15 | Stabilizes layers |
π-π Stacking | 25–30 | Enhances rigidity |
Data from this compound derivatives show reduced F···H interactions compared to non-fluorinated analogs, correlating with lower melting points (~150°C vs. ~180°C) . |
Q. What methodologies address low yields in multi-step syntheses of this compound-based pharmacophores?
Yield optimization strategies include:
- Factorial Design: Screen variables (e.g., reaction time, catalyst loading) to identify critical factors. A 2³ factorial design revealed azide concentration as the primary yield determinant (p < 0.05) .
- Flow Chemistry: Continuous synthesis reduces side reactions (e.g., tetrazole ring decomposition) by minimizing residence time at high temperatures .
- Microwave Assistance: Accelerates cycloaddition steps (e.g., 30-minute reactions at 100°C vs. 12 hours conventionally) .
Properties
IUPAC Name |
1-(2-fluorophenyl)tetrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN4/c8-6-3-1-2-4-7(6)12-5-9-10-11-12/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUBMUIURXSVRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NN=N2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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